REACTION_CXSMILES
|
O1CCC1.[CH:5]1([C:11]2([CH2:15][OH:16])[CH2:14][O:13][CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.Br[CH:18]([C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1)[CH2:19]Br>>[CH:5]1([C:11]23[CH2:12][O:13][C:25]([C:24]4[CH:28]=[CH:29][C:21]([C:18]#[CH:19])=[CH:22][CH:23]=4)([O:16][CH2:15]2)[O:26][CH2:14]3)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1(COC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CBr)C1=CC=C(C(=O)Cl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |